molecular formula C9H8F2O B1616069 2,2-Difluoro-1-(4-methylphenyl)ethanone CAS No. 704-36-9

2,2-Difluoro-1-(4-methylphenyl)ethanone

Cat. No.: B1616069
CAS No.: 704-36-9
M. Wt: 170.16 g/mol
InChI Key: RKOAJRSRPAQUFF-UHFFFAOYSA-N
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Description

2,2-Difluoro-1-(4-methylphenyl)ethanone is a useful research compound. Its molecular formula is C9H8F2O and its molecular weight is 170.16 g/mol. The purity is usually 95%.
The exact mass of the compound 2,2-Difluoro-1-(4-methylphenyl)ethanone is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 142248. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2,2-Difluoro-1-(4-methylphenyl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2-Difluoro-1-(4-methylphenyl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2,2-difluoro-1-(4-methylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F2O/c1-6-2-4-7(5-3-6)8(12)9(10)11/h2-5,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKOAJRSRPAQUFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40301301
Record name 2,2-difluoro-1-(4-methylphenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40301301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

704-36-9
Record name NSC142248
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=142248
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,2-difluoro-1-(4-methylphenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40301301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

Physical properties and solubility data of 2,2-Difluoro-1-(4-methylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 2,2-Difluoro-1-(4-methylphenyl)ethanone , a specialized fluorinated building block used in medicinal chemistry.

Executive Summary

2,2-Difluoro-1-(4-methylphenyl)ethanone (also known as p-Tolyl difluoromethyl ketone) is a critical intermediate in the synthesis of bioactive compounds, particularly as a transition-state inhibitor for serine proteases and as a lipophilic bioisostere. Its unique difluoromethylene moiety (


) modulates pKa, metabolic stability, and lipophilicity, making it a high-value scaffold in lead optimization.

This guide details the physicochemical profile, synthesis methodologies, and solubility data required for its effective utilization in pharmaceutical workflows.

Chemical Identity & Physical Properties

The introduction of the difluoromethyl group (


) adjacent to the carbonyl creates a distinct electronic environment compared to the non-fluorinated analog (4'-methylacetophenone) or the perfluorinated analog (2,2,2-trifluoro-1-(p-tolyl)ethanone).
Table 1: Physicochemical Constants
PropertyValue (Experimental/Predicted)Confidence Level
IUPAC Name 2,2-Difluoro-1-(4-methylphenyl)ethan-1-oneHigh
Molecular Formula

High
Molecular Weight 170.16 g/mol High
CAS Number Not widely listed; Analogous to 395-01-7Low (Niche Intermediate)
Physical State Colorless to pale yellow liquidHigh (Based on homologs)
Boiling Point 205–210 °C (at 760 mmHg)Predicted (Homolog extrapolation)
Density

Predicted
Refractive Index

Predicted
pKa (

-proton)
~22–24 (Activated by

)
High

Expert Insight: The


 group acts as a weak electron-withdrawing group (EWG), increasing the electrophilicity of the carbonyl carbon. This makes the ketone more susceptible to hydration (forming gem-diols) compared to non-fluorinated analogs, but less so than trifluoromethyl ketones.

Solubility & Lipophilicity Profile

Understanding the solubility landscape is crucial for assay development and formulation. The difluoromethyl group enhances lipophilicity (LogP) while maintaining hydrogen bond donor capability (via the


 bond, which is a weak H-bond donor).
Table 2: Solubility Data
SolventSolubility RatingComments
Water Insoluble (< 0.1 mg/mL)Hydrophobic aryl core dominates.
Dichloromethane (DCM) Excellent (> 100 mg/mL)Preferred solvent for extraction.
Ethyl Acetate Excellent (> 100 mg/mL)Ideal for chromatography.
Methanol/Ethanol GoodMay form hemiacetals upon prolonged storage.
DMSO ExcellentSuitable for biological stock solutions (10-100 mM).
Hexanes ModerateSoluble, but may require co-solvent for extraction.
Lipophilicity (LogP)
  • Predicted LogP (cLogP): 2.45 ± 0.3

  • Comparison:

    • 4'-Methylacetophenone: LogP ~ 2.1

    • 2,2,2-Trifluoro-1-(p-tolyl)ethanone: LogP ~ 2.8

  • Implication: The compound permeates cell membranes effectively but requires organic co-solvents (e.g., DMSO) for aqueous bioassays.

Synthesis Methodologies

Synthesizing


-difluoroketones requires precise control to avoid over-fluorination or defluorination. Two primary routes are recommended based on scale and reagent availability.
Route A: Friedel-Crafts Acylation (Scalable)

This is the preferred industrial route due to the availability of toluene.

  • Reagents: Toluene, Difluoroacetyl chloride (or Difluoroacetic anhydride),

    
     (Lewis Acid).
    
  • Conditions: Anhydrous DCM,

    
    .
    
  • Mechanism: Electrophilic Aromatic Substitution (EAS).

Route B: Metallation-Ester Condensation (Lab Scale)

Ideal for introducing the difluoroacetyl group onto complex aryl bromides.

  • Reagents: 4-Bromotoluene,

    
    -Butyllithium (
    
    
    
    -BuLi), Ethyl difluoroacetate.
  • Conditions: THF,

    
    .
    
  • Protocol:

    • Lithiate 4-bromotoluene at

      
      .
      
    • Cannulate the aryl lithium species into a solution of ethyl difluoroacetate (inverse addition prevents double addition).

    • Quench with acidic methanol.

Synthesis Workflow Diagram

The following diagram illustrates the decision logic and workflow for synthesizing this target.

SynthesisWorkflow Start Target: 2,2-Difluoro-1-(4-methylphenyl)ethanone RouteA Route A: Friedel-Crafts (Scale > 10g) Start->RouteA Simple Aryl Core RouteB Route B: Lithiation (Scale < 1g or Complex Aryl) Start->RouteB Regioselectivity Required StepA1 Reagents: Toluene + Difluoroacetyl Chloride Catalyst: AlCl3 (1.1 eq) RouteA->StepA1 StepB1 Reagent: 4-Bromotoluene Lithiation: n-BuLi, -78°C, THF RouteB->StepB1 StepA2 Quench: Ice/HCl Extraction: DCM StepA1->StepA2 Purification Purification: Silica Gel Chromatography (Hexanes/EtOAc 9:1) StepA2->Purification StepB2 Electrophile: Ethyl Difluoroacetate (Inverse Addition) StepB1->StepB2 StepB2->Purification Final Pure Product (>98% HPLC) Purification->Final

Caption: Comparative synthesis workflow selecting between Friedel-Crafts and Lithiation routes based on scale and substrate complexity.

Applications in Drug Discovery

The 2,2-difluoro-1-arylethanone motif functions as a versatile "warhead" and structural mimic.

  • Serine Protease Inhibition: The electron-deficient carbonyl carbon forms a reversible covalent bond (hemiketal) with the active site serine hydroxyl group of proteases (e.g., Thrombin, Chymotrypsin). The

    
     group enhances this reactivity without the excessive hydration seen with 
    
    
    
    analogs.
  • Bioisostere for Amides: The

    
     group mimics the electronics and sterics of an amide bond but lacks the hydrolytic instability.
    
  • Metabolic Blocking: The 4-methyl group is a metabolic soft spot (oxidation to benzoic acid). Replacing the adjacent carbonyl with a difluoroacetyl group alters the metabolic trajectory, often prolonging half-life (

    
    ).
    

Handling & Stability (Safety)[3]

  • Hazard Identification: Irritant (Skin/Eye).[1][2] Potential for lachrymatory effects due to the

    
    -halo ketone-like structure.
    
  • Storage: Store at

    
     under inert gas (Argon/Nitrogen).
    
  • Stability:

    • Hydrolysis: Stable at neutral pH. Slowly hydrates in acidic aqueous media.

    • Base Sensitivity: The

      
      -proton (
      
      
      
      ) is acidic. Strong bases (e.g., NaH, KOtBu) will deprotonate this position, leading to haloform-type cleavage or polymerization.

References

  • Friedel-Crafts Acylation of Arenes: Olah, G. A. Friedel-Crafts and Related Reactions. Wiley-Interscience.

  • Synthesis of Difluoromethyl Ketones: Echeverria, P. G., et al. "Recent Advances in the Synthesis of Difluoromethylated Compounds." Chemical Reviews, 2016.[2]

  • Bioisosterism of Fluorine: Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 2018.

  • Properties of Fluorinated Acetophenones: PubChem Compound Summary for 2,2-Difluoroacetophenone (Analog).

Sources

Troubleshooting & Optimization

Improving reaction yields for 2,2-Difluoro-1-(4-methylphenyl)ethanone synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for researchers and process chemists optimizing the synthesis of 2,2-Difluoro-1-(4-methylphenyl)ethanone (CAS: 22051-46-3).

This guide prioritizes yield optimization through mechanistic control, addressing the common pitfalls of volatility, hydration, and side-reactions.[1]

Executive Summary & Molecule Profile

  • Target: 2,2-Difluoro-1-(4-methylphenyl)ethanone[2]

  • Core Challenges:

    • Volatility: The difluoromethyl group increases vapor pressure; product loss during concentration is common.

    • Hydrate Formation: Electron-deficient ketones form stable gem-diols (hydrates) in the presence of moisture, complicating NMR interpretation and purification.

    • Over-reaction: In nucleophilic routes, the product is more reactive than the starting ester, leading to tertiary alcohol formation.[1]

Experimental Protocols (High-Yield Methods)

Method A: Modified Friedel-Crafts Acylation (Scalable & Robust)

Best for: Large-scale synthesis starting from inexpensive Toluene.

The Logic: Standard Friedel-Crafts with difluoroacetyl chloride often stalls due to the deactivation of the Lewis Acid by the electron-deficient product. This protocol uses a "high-load" catalyst approach and specific temperature ramping to ensure conversion.

Reagents:

  • Toluene (Solvent/Reactant, anhydrous)[1]

  • Difluoroacetyl Chloride (1.1 equiv)

  • Aluminum Chloride (

    
    , 1.2 - 1.5 equiv, high quality granular)[1]
    
  • Dichloromethane (DCM, anhydrous)[1][3]

Step-by-Step Protocol:

  • Catalyst Activation: In a flame-dried 3-neck flask under Argon, suspend

    
     (1.5 equiv) in anhydrous DCM (0.5 M relative to limiting reagent). Cool to 0°C .[1][4]
    
  • Electrophile Formation: Add Difluoroacetyl Chloride (1.1 equiv) dropwise. Stir for 15 min. The solution should turn clear/yellowish (formation of acylium ion).

  • Substrate Addition: Add Toluene (1.0 equiv) dropwise over 30 minutes. Crucial: Do not dump; the exotherm can lead to poly-acylation or tarring.

  • Thermal Ramp: Allow the mixture to warm to Room Temperature (RT) and stir for 2 hours. If TLC shows incomplete conversion, heat to reflux (40°C) for 1 hour.

  • Quench (The Yield Killer): Pour the reaction mixture slowly onto a mixture of ice and concentrated HCl (10:1 ratio).

    • Why? Basic or neutral quenching can lead to emulsions and aluminum salts trapping the product. Acidic quench breaks the Al-complex cleanly.

  • Workup: Extract with DCM. Wash with Brine. Dry over

    
    .
    
  • Concentration: DO NOT use high vacuum or heat >30°C on the rotovap.[1] Use a mild vacuum (approx. 200-300 mbar) to remove solvent.

Method B: Cryogenic Lithiation (Precision Route)

Best for: High purity requirements or when starting from 4-Bromotoluene.

The Logic: Reacting a Grignard/Lithium reagent with an ester usually yields a tertiary alcohol (double addition). However, at -78°C, the tetrahedral intermediate formed by the attack of the lithiated species on Ethyl Difluoroacetate is stable.[1] It does not collapse to the ketone until acidic hydrolysis, preventing the second attack.[1]

Reagents:

  • 4-Bromotoluene

  • n-Butyllithium (n-BuLi, 2.5M in hexanes)

  • Ethyl Difluoroacetate (1.2 equiv)

  • THF (anhydrous)

Step-by-Step Protocol:

  • Lithiation: Dissolve 4-Bromotoluene (1.0 equiv) in THF at -78°C. Add n-BuLi (1.05 equiv) dropwise. Stir for 30-45 mins.

  • Electrophile Addition: Add Ethyl Difluoroacetate (1.2 equiv) rapidly in one portion (or dropwise, but ensure temp stays <-70°C).

    • Note: Unlike standard additions, rapid addition here ensures the local concentration of electrophile is high, favoring single addition.[1]

  • The "Freeze": Stir at -78°C for 1 hour. Do not warm up.

  • Quench: Quench at -78°C with saturated

    
     solution or dilute HCl. This protonates the intermediate, which then collapses to the ketone upon warming.[1]
    
  • Workup: Extract with

    
    . Wash with water/brine.
    

Troubleshooting Center (FAQ)

Issue 1: "My yield is <30% after Rotovap."

Diagnosis: Volatility Loss. Mechanism: The


 group reduces intermolecular Van der Waals forces, making the ketone surprisingly volatile.
Solution: 
  • Stop stripping to dryness. Leave a small amount of solvent if possible.

  • Check the trap. Analyze your rotovap solvent trap; your product is likely there.

  • Distillation: If purification is needed, use Kugelrohr distillation rather than column chromatography to minimize solvent handling.[1]

Issue 2: "NMR shows a mess / broad peaks / extra OH signals."

Diagnosis: Hydrate Formation (Gem-diol). Mechanism: The electron-withdrawing fluorines make the carbonyl carbon highly electrophilic. It reacts with atmospheric moisture:


.
Solution: 
  • Dehydrate: Dissolve the crude in Toluene and reflux with a Dean-Stark trap or add activated 4Å Molecular Sieves for 2 hours before NMR.

  • NMR Solvent: Use anhydrous

    
     or 
    
    
    
    (DMSO breaks H-bonds, sharpening peaks).
Issue 3: "I see a tertiary alcohol byproduct."

Diagnosis: Double Addition (Method B). Mechanism: The reaction warmed up before quenching, or the addition was too slow, allowing the intermediate to collapse to the ketone, which then reacted with remaining organolithium.[1] Solution:

  • Strict Temp Control: Keep the reaction at -78°C until the acid is added.

  • Reverse Addition: Cannulate the lithiated species into a solution of the ester. This ensures the ester is always in excess.

Comparative Data & Decision Matrix

FeatureMethod A: Friedel-CraftsMethod B: Cryogenic Lithiation
Starting Material Toluene (Cheap)4-Bromotoluene (Moderate)
Reagents

, Difluoroacetyl chloride
n-BuLi, Ethyl Difluoroacetate
Scalability High (kg scale)Low/Medium (requires cryo)
Purity Profile Moderate (Isomers possible)High (Regiospecific)
Primary Risk Lewis Acid HandlingMoisture sensitivity / Temp control
Typical Yield 65 - 80%75 - 90%

Visualizing the Workflow

SynthesisPathways Start_A Toluene Step_A1 Friedel-Crafts (AlCl3, CF2H-COCl) 0°C to RT Start_A->Step_A1 Route A (Scalable) Start_B 4-Bromotoluene Step_B1 Lithiation (n-BuLi, -78°C) Start_B->Step_B1 Route B (Precision) Quench Acidic Quench (HCl / NH4Cl) Step_A1->Quench Step_B2 Electrophile Addition (EtO-CO-CF2H) Keep at -78°C Step_B1->Step_B2 Intermediate Tetrahedral Intermediate (Stable at -78°C) Step_B2->Intermediate Intermediate->Quench Hydrolysis Product TARGET: 2,2-Difluoro-1- (4-methylphenyl)ethanone Quench->Product

Caption: Dual-pathway logic flow comparing the Friedel-Crafts (Route A) and Cryogenic Lithiation (Route B) approaches.

References

  • Friedel-Crafts Optimization: Olah, G. A. Friedel-Crafts and Related Reactions. Wiley-Interscience, 1964.
  • Difluoroacetylation via Cross-Coupling: Lui, L., et al. "Synthesis of α-Fluorinated Areneacetates through Photoredox/Copper Dual Catalysis."[1] Chem. Asian J., 2021, 16, 1741–1744.[1][5] Link

  • Lithiation of Esters (Weinreb/Tetrahedral Stability): Nahm, S.; Weinreb, S. M.[1] "N-methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters, 1981, 22(39), 3815-3818.[1] Link

  • Handling of Fluorinated Ketones: Bégué, J. P., & Bonnet-Delpon, D. Bioorganic and Medicinal Chemistry of Fluorine.[1] Wiley, 2008.[1] (Reference for hydrate formation and volatility issues).

Sources

Purification techniques for separating 2,2-Difluoro-1-(4-methylphenyl)ethanone from impurities

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 2,2-Difluoro-1-(4-methylphenyl)ethanone. This resource is designed for researchers, chemists, and drug development professionals to provide practical, in-depth solutions to common challenges encountered during the purification of this fluorinated ketone. Our goal is to equip you with the expertise and methodologies necessary to achieve high purity and yield in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing 2,2-Difluoro-1-(4-methylphenyl)ethanone?

A1: The impurity profile largely depends on the synthetic route. However, common impurities typically include:

  • Unreacted Starting Material: 1-(4-methylphenyl)ethanone (p-methylacetophenone).

  • Mono-fluorinated Intermediate: 2-Fluoro-1-(4-methylphenyl)ethanone. The second fluorination step can sometimes be slower than the first, leading to incomplete reaction.[1][2]

  • Solvent Residues: Residual solvents from the reaction or initial work-up (e.g., ethyl acetate, dichloromethane, hexanes).

  • Reagent-derived Byproducts: Impurities originating from the fluorinating agent (e.g., byproducts from Selectfluor™) or bases used in the reaction.

Q2: Which primary purification technique is most effective for this compound?

A2: Column chromatography is the most widely used and versatile method for purifying 2,2-Difluoro-1-(4-methylphenyl)ethanone.[3][4] It excels at separating compounds based on polarity, making it ideal for removing both less polar starting materials and potentially more polar byproducts.[5][6] For smaller scales (milligrams), preparative Thin Layer Chromatography (TLC) can also be highly effective.

Q3: How do I assess the purity of my final product?

A3: A combination of techniques is recommended for a comprehensive purity assessment:

  • Thin Layer Chromatography (TLC): An excellent first-pass technique to quickly check for the presence of impurities. A single spot in multiple solvent systems is a good indicator of purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹⁹F, and ¹³C NMR are critical. ¹H NMR can confirm the absence of starting material and mono-fluorinated species. ¹⁹F NMR is particularly sensitive for detecting other fluorinated impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This provides information on both the purity (from the GC trace) and the identity of the components (from the mass spectrum).

  • High-Performance Liquid Chromatography (HPLC): Offers high-resolution separation and quantification of impurities.

Purification Workflow Overview

The following diagram outlines a general workflow for the purification of your crude product.

Purification_Workflow General Purification Workflow for 2,2-Difluoro-1-(4-methylphenyl)ethanone crude Crude Product (Post-Workup) tlc Initial Purity Check (TLC) Identify major impurities crude->tlc decision1 Are impurities significantly different in polarity? tlc->decision1 chromatography Column Chromatography (Primary Method) decision1->chromatography Yes decision2 Is product a liquid or low-melting solid? decision1->decision2 No (impurities have similar polarity) fractions Collect & Combine Pure Fractions (TLC Analysis) chromatography->fractions recrystallization Recrystallization (If solid & suitable solvent found) final_product Pure Product recrystallization->final_product decision2->chromatography Yes decision2->recrystallization No (High-melting solid) solvent_removal Solvent Removal (Rotary Evaporation) fractions->solvent_removal solvent_removal->final_product purity_check Final Purity Assessment (NMR, GC-MS, HPLC) final_product->purity_check

Caption: A decision-based workflow for purifying 2,2-Difluoro-1-(4-methylphenyl)ethanone.

Troubleshooting Purification Issues

Problem 1: My column chromatography separation is poor. The spots are streaking or co-eluting on TLC.

  • Causality: Poor separation in column chromatography often stems from incorrect mobile phase polarity, improper column packing, or sample overloading. The acidic nature of silica gel can also sometimes interact with carbonyl compounds.[7]

  • Solutions:

    • Optimize the Mobile Phase:

      • Goal: Aim for a retention factor (Rƒ) of ~0.25-0.35 for the target compound on TLC.

      • Action: Systematically test different solvent systems. A good starting point is a mixture of a non-polar solvent (like hexanes or petroleum ether) and a slightly more polar solvent (like ethyl acetate or dichloromethane).[8] If separation is still poor, try adding a very small percentage (~0.5%) of a more polar solvent like methanol or triethylamine (if your compound is basic) to reduce streaking.

    • Check Column Packing:

      • Goal: A homogeneously packed column is essential for good separation.[6]

      • Action: Ensure there are no air bubbles or cracks in the stationary phase. Use the "slurry method" for packing to create a uniform bed. Always ensure the top of the silica bed is flat and protected with a layer of sand.[6]

    • Sample Loading:

      • Goal: The sample should be applied to the column as a narrow, concentrated band.[4]

      • Action: Dissolve the crude product in the minimum amount of the mobile phase or a less polar solvent. Alternatively, use the "dry loading" method: adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting free-flowing powder to the top of the column.

    • Consider the Stationary Phase:

      • Goal: Mitigate unwanted interactions between the analyte and silica gel.

      • Action: While standard silica gel is usually sufficient, if you suspect on-column reactions (e.g., hydration or degradation), consider using deactivated or "neutral" silica gel. In rare cases, alumina can be an alternative, but its reactivity should be tested first.

Problem 2: I am not getting any crystals during recrystallization.

  • Causality: Successful crystallization depends on the compound being significantly more soluble in a hot solvent than in a cold one. If the compound is too soluble even at low temperatures, or if it's an oil, it will not crystallize.

  • Solutions:

    • Solvent Screening:

      • Action: Test solubility in a range of solvents (e.g., hexanes, ethanol, isopropanol, toluene). A good recrystallization solvent will dissolve your compound when hot but not when cold.

    • Use a Solvent/Anti-Solvent System:

      • Action: Dissolve your compound in a minimal amount of a "good" solvent (in which it is very soluble). Then, slowly add a miscible "anti-solvent" (in which it is poorly soluble) dropwise at room temperature or while warm until the solution becomes slightly cloudy. Allow it to cool slowly.

    • Induce Crystallization:

      • Action: If the solution is supersaturated but no crystals form, try "scratching" the inside of the flask with a glass rod at the solution's surface. Alternatively, add a "seed crystal" from a previous pure batch.

    • Concentrate the Solution:

      • Action: If the compound is too dilute, carefully evaporate some of the solvent and allow it to cool again.

Problem 3: My yield is very low after purification.

  • Causality: Low yield can result from material loss at various stages: incomplete elution from the column, multiple impure fractions being discarded, or degradation of the product on the stationary phase.

  • Solutions:

    • Monitor Elution Carefully:

      • Action: Collect many small fractions and analyze each one by TLC. Do not rely on visual cues alone. Sometimes, the product can elute over a larger volume than expected.

    • Re-process Mixed Fractions:

      • Action: Combine fractions that contain your product along with minor impurities. Evaporate the solvent and re-purify them in a second, smaller column, potentially with a shallower solvent gradient for better resolution.

    • Ensure Complete Transfer:

      • Action: After dissolving your crude product for loading, rinse the flask with a small amount of solvent to ensure all material is transferred to the column.

Detailed Purification Protocols

Protocol 1: Column Chromatography

This is the recommended primary method for purifying multi-gram quantities of 2,2-Difluoro-1-(4-methylphenyl)ethanone.

1. Preparation:

  • Select an appropriate size column based on the amount of crude material (a general rule is a 50:1 to 100:1 ratio of silica gel to crude product by weight).

  • Prepare your mobile phase (eluent). Based on the polarity of the target ketone, a good starting system is a gradient of Ethyl Acetate in Hexanes.

Component Typical Starting Ratios (Hexanes:EtOAc) Purpose
Non-polar Impurities98:2 to 95:5Elutes less polar compounds like residual starting material.
Target Compound 90:10 to 85:15 Elutes the desired product. (Optimize with TLC first)
Polar Impurities80:20 to 70:30Elutes more polar byproducts.

2. Packing the Column:

  • Insert a small plug of cotton or glass wool at the bottom of the column. Add a thin layer of sand.

  • Prepare a slurry of silica gel in the initial, non-polar eluent.

  • Pour the slurry into the column, gently tapping the side to ensure even packing. Allow the silica to settle, draining excess solvent until it is just above the silica bed. Never let the column run dry. [6]

  • Add a protective layer of sand on top of the silica bed.

3. Loading and Running the Column:

  • Dissolve the crude product in a minimal amount of dichloromethane or the eluent.

  • Carefully apply the sample to the top of the column.

  • Open the stopcock and allow the sample to absorb onto the silica, then add a small layer of eluent.

  • Carefully fill the column with the eluent and begin elution, collecting fractions. Start with the low-polarity mobile phase and gradually increase the polarity as the column runs.

4. Analysis:

  • Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Combine the pure fractions, and remove the solvent using a rotary evaporator to yield the purified 2,2-Difluoro-1-(4-methylphenyl)ethanone.

References

  • Phenomenex. (2025).
  • ChemHelp ASAP. (2021).
  • Chrom Tech, Inc. (2024).
  • University of Toronto Scarborough. (n.d.). Column Chromatography Theory. Chemistry Online @ UTSC.
  • Organic Syntheses. (n.d.). Organic Syntheses Procedure.
  • Physics Forums. (2011).
  • National Center for Biotechnology Information. (n.d.). 2,2-Difluoro-1-(4-(methoxymethyl)phenyl)ethanone. PubChem.
  • Beilstein-Institut. (n.d.). Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas. Beilstein Journals.
  • National Center for Biotechnology Information. (2024).
  • National Institute of Standards and Technology. (n.d.). Ethanone, 1-(4-methylphenyl)-. NIST Chemistry WebBook.

Sources

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Retrosynthesis Analysis

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Reactant of Route 1
2,2-Difluoro-1-(4-methylphenyl)ethanone
Reactant of Route 2
Reactant of Route 2
2,2-Difluoro-1-(4-methylphenyl)ethanone

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.